3,4-Pentadien-2-ol, 2-methyl-
Description
3,4-Pentadien-2-ol, 2-methyl- is an unsaturated alcohol characterized by a conjugated diene system (double bonds at positions 3 and 4) and a methyl substituent at position 2. This structure confers unique reactivity, particularly in cycloaddition reactions (e.g., Diels-Alder) and acid-catalyzed rearrangements.
Properties
InChI |
InChI=1S/C6H10O/c1-4-5-6(2,3)7/h5,7H,1H2,2-3H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FURIQYQDOBLDAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C=C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10472698 | |
| Record name | 3,4-Pentadien-2-ol, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10472698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34761-53-0 | |
| Record name | 3,4-Pentadien-2-ol, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10472698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Pentadien-2-ol, 2-methyl- can be synthesized through various methods. One common approach involves the use of Grignard reagents. In this method, a Grignard reagent reacts with a suitable carbonyl compound to form the desired alcohol. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture .
Industrial Production Methods
Industrial production of 3,4-Pentadien-2-ol, 2-methyl- often involves the catalytic hydrogenation of suitable precursors. This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,4-Pentadien-2-ol, 2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Saturated alcohols.
Substitution: Alkyl halides and other substituted derivatives.
Scientific Research Applications
3,4-Pentadien-2-ol, 2-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Pentadien-2-ol, 2-methyl- involves its interaction with molecular targets through its hydroxyl group. This interaction can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the compound’s reactivity and biological activity. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its precise molecular targets .
Comparison with Similar Compounds
Molecular Structure and Functional Groups
The following compounds are compared due to their structural proximity to 3,4-Pentadien-2-ol, 2-methyl-:
Key Observations :
- Unsaturation: 3,4-Pentadien-2-ol’s conjugated diene system distinguishes it from saturated analogs like 2-methyl-3-pentanol and 3-methyl-1-pentanol. This feature enhances its reactivity in electrophilic additions.
- Branching: The methyl group at position 2 in 3,4-Pentadien-2-ol and 2-methyl-3-pentanol reduces steric hindrance compared to linear isomers like 3-methyl-1-pentanol.
Physical Properties
While explicit data for 3,4-Pentadien-2-ol are absent, trends can be inferred:
Key Observations :
- Boiling Points: The conjugated diene in 3,4-Pentadien-2-ol likely reduces intermolecular forces compared to saturated alcohols, resulting in a lower boiling point than 2-methyl-3-pentanol.
- Solubility: All alcohols exhibit moderate water solubility due to -OH groups, but branching and chain length (e.g., 3-methyl-1-pentanol) reduce polarity.
Chemical Reactivity
Key Observations :
- Oxidation : 3,4-Pentadien-2-ol’s allylic alcohol structure may lead to complex oxidation products, unlike saturated alcohols that form ketones or acids.
- Diels-Alder Utility : The conjugated diene in 3,4-Pentadien-2-ol enables participation as a diene in cycloadditions, a feature absent in compared compounds.
Limitations and Uncertainties
- Direct experimental data for 3,4-Pentadien-2-ol, 2-methyl- are unavailable in the provided evidence. Comparisons rely on structural analogs and theoretical predictions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
